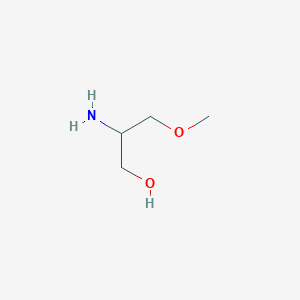

2-Amino-3-methoxypropan-1-OL

Description

Significance in Advanced Organic Synthesis and Medicinal Chemistry

The significance of 2-amino-3-methoxypropan-1-ol and its analogs in advanced organic synthesis and medicinal chemistry is substantial. The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile intermediate.

In the realm of medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents. For instance, a study on the synthesis of anti-2-amino-3-aryl-3-methoxypropan-1-ols, which are structurally related to the target compound, revealed their potential as antimalarial agents. beilstein-journals.orgresearchgate.net These compounds were prepared through the elaboration of trans-4-aryl-3-chloro-β-lactams. beilstein-journals.orgresearchgate.net The aminopropane unit, in general, has proven to be a valuable template for creating new antimalarial drugs. beilstein-journals.org

Furthermore, the chiral nature of this compound makes it a valuable asset in asymmetric synthesis. Chiral amino alcohols are crucial in the development of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. The (2S)-enantiomer of this compound, for example, is recognized as a chiral amino alcohol with potential applications in biological and medicinal chemistry.

Overview of Research Trajectories for Related Amino Alcohols and Methoxypropane Derivatives

The research landscape for amino alcohols and methoxypropane derivatives is dynamic and expanding. The development of efficient synthetic routes to these compounds is a major focus, as they serve as key intermediates for a wide range of applications.

One notable trend is the use of biocatalysis for the synthesis of chiral amines and amino alcohols. For example, native amine dehydrogenases have been successfully used for the synthesis of (S)-1-methoxypropan-2-amine, a key chiral component in the herbicide Outlook®. frontiersin.org This highlights the growing interest in sustainable and highly selective methods for producing such compounds.

In organic synthesis, new methods are continuously being developed for the construction of functionalized amino alcohols. Recent research has focused on strain-release driven cycloadditions for the rapid construction of functionalized amino alcohols. dtu.dk Additionally, efficient synthetic routes to a diverse array of amino alcohol-derived chiral fragments are being explored. acs.org

The synthesis of related compounds, such as 1-amino-3-methoxy-2-methylpropan-2-ol, has also been investigated. smolecule.com This compound serves as an intermediate in the synthesis of pharmaceuticals and is used in biochemical applications as a buffer. smolecule.com The synthetic routes to this compound often involve the catalytic amination of alcohols or the hydrogenation of amino acids. smolecule.com A patent has been granted for a process to prepare (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine, further underscoring the industrial importance of these related structures. google.com

The broader class of aminopropanol (B1366323) derivatives is also being explored for various applications, including their use as intermediates in the synthesis of GPR88 agonists, which are of interest for treating striatal-associated disorders. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWNDTAVKGMNDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 3 Methoxypropan 1 Ol

Chemoenzymatic and Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and amino alcohols due to its high selectivity and environmentally benign reaction conditions. nih.govd-nb.info Enzymes, particularly amine dehydrogenases, have shown significant promise in the asymmetric synthesis of 2-Amino-3-methoxypropan-1-ol and related compounds.

Amine Dehydrogenase Applications for Enantioselective Production

The direct reductive amination of prochiral ketones using amine dehydrogenases (AmDHs) is a highly efficient method for producing enantiomerically pure amines. frontiersin.orgyork.ac.uk Native and engineered AmDHs have been successfully employed for the synthesis of (S)-1-methoxypropan-2-amine, a closely related structure, and other short-chain chiral amino alcohols. frontiersin.orgyork.ac.ukresearchgate.net

Several wild-type AmDHs, including those from Cfus, Msme, Micro, and MATOUv1, have been shown to effectively catalyze the reductive amination of 1-methoxypropan-2-one to produce the corresponding amine with high conversion and enantioselectivity. nih.govfrontiersin.org For instance, the conversion of 1-methoxypropan-2-one to (S)-1-methoxypropan-2-amine has been achieved with conversions up to 78.4% and enantiomeric excesses (ee) ranging from 90.4% to 98.1%. frontiersin.org The MsmeAmDH has proven to be particularly effective for the synthesis of various small 2-aminoalkanes and hydroxylated amines. frontiersin.orgyork.ac.ukwhiterose.ac.uk

Modeling studies have been conducted to understand the structural basis for the substrate specificity and stereoselectivity of these enzymes, which will aid in future protein engineering efforts to broaden their applicability. nih.gov

| Amine Dehydrogenase | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| CfusAmDH | 63.9 | 97.4 | S |

| MsmeAmDH | 56.5 | 98.1 | S |

| MicroAmDH | 78.4 | 97.8 | S |

| MATOUAmDH2 | 30.0 | 90.4 | S |

Stereoselective Reduction Pathways

In addition to the direct reductive amination of ketones, stereoselective reduction pathways offer another biocatalytic route to chiral amino alcohols. This can involve the reduction of α-hydroxy ketones or α-amino ketones. Engineered amine dehydrogenases derived from amino acid dehydrogenases have been successfully applied in the asymmetric reductive amination of α-hydroxy ketones to yield chiral vicinal amino alcohols with high conversions and enantiomeric excess. nih.govx-mol.comresearchgate.net

Furthermore, a combination of ene-reductases (ERs) and transaminases (TAms) in a biocatalytic cascade has been investigated for the synthesis of diastereomerically enriched amino alcohols from unsaturated α-hydroxyketones. ucl.ac.uk This approach highlights the potential of multi-enzyme systems in constructing complex chiral molecules. The stereoselective reduction of imino groups, catalyzed by transition-metal complexes, also represents a viable chemical approach to producing enantioenriched amines. thieme-connect.de

Classical and Novel Chemical Synthesis Strategies

While biocatalytic methods are increasingly popular, classical and novel chemical syntheses remain crucial for accessing this compound and its derivatives. These methods often rely on the use of chiral precursors, ring-opening reactions of strained heterocycles, and multi-step synthetic sequences.

Elaboration from Chiral Precursors

A common strategy for the synthesis of chiral molecules is to start from a readily available chiral precursor. For the synthesis of this compound, derivatives of the amino acid L-serine, such as (S)-2-Amino-3-methoxypropanoic acid, can serve as a suitable starting material. lookchem.com The synthesis of related 2-amino-3-arylpropan-1-ols has been achieved through the elaboration of trans-4-aryl-3-chloro-β-lactams, which are themselves derived from chiral precursors. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The use of commercially available amino acids provides a convenient entry point to the desired chiral scaffold. ru.nl

Ring-Opening Reactions for Stereo- and Regioselective Access

The ring-opening of strained heterocyclic compounds, such as aziridines and epoxides, is a powerful and versatile method for the stereo- and regioselective synthesis of amino alcohols. The reaction of epichlorohydrin (B41342) with amines is a common method for synthesizing β-amino alcohols.

Specifically, the synthesis of anti-2-amino-3-aryl-3-methoxypropan-1-ols has been accomplished through the regio- and stereoselective ring-opening of trans-2-aryl-3-(hydroxymethyl)aziridines with methanol (B129727). beilstein-journals.orgbeilstein-journals.org This reaction proceeds via an SN2 mechanism with the nucleophile attacking the benzylic carbon of the aziridine (B145994) ring. beilstein-journals.org The regioselectivity of aziridine ring-opening can be influenced by the nature of the substituents on the ring and the reaction conditions. nih.gov An efficient synthesis of (S)-metolachlor, which contains a similar structural motif, utilizes the reductive ring-opening of a 2-methoxymethylaziridine as a key step. arkat-usa.org The acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols also provides a stereocontrolled route to 2-amino ethers. acs.orgacs.org

| Aryl Group | Yield (%) |

|---|---|

| Phenyl | 85 |

| 4-Chlorophenyl | 82 |

| 4-Methoxyphenyl | 88 |

| Naphthalen-2-yl | 79 |

| Thiophen-2-yl | 75 |

Multi-Step Synthesis Sequences

Complex target molecules often require multi-step synthesis sequences. The synthesis of 2-amino-3-arylpropan-1-ols and related compounds has been achieved through a sequence involving the formation of β-lactams, followed by their reductive ring-opening to yield either aminopropanols or aziridines, which can be further functionalized. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For example, a multi-step process for the preparation of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline (B41778) involves the reaction of (R)-epichlorohydrin with an aniline derivative, followed by aziridine formation and subsequent ring-opening. googleapis.comgoogle.com The synthesis of 2-amino-3-phenylpropane-1-ol compounds has also been reported from Baylis-Hillman adducts derived from (E)-(2-nitrovinyl)arenes and paraformaldehyde. rasayanjournal.co.in These multi-step approaches allow for the construction of the target molecule with precise control over its stereochemistry and functionality.

Catalytic Systems in this compound Synthesis

Modern synthetic routes heavily rely on catalysis to achieve efficient and selective transformations. For the preparation of this compound and its derivatives, transition metal catalysis, organocatalysis, and the use of novel solvent systems like ionic liquids have proven to be particularly effective.

Transition metal catalysts are instrumental in key steps of this compound synthesis, particularly in hydrogenation and carbon-carbon or carbon-nitrogen bond-forming reactions.

A significant application is the reductive amination or hydrogenation of precursors. In one highly efficient enantioselective synthesis, the intermediate di-tert-butyl (S)-1-(1-hydroxy-3-methoxypropan-2-yl)hydrazine-1,2-dicarboxylate is converted to (S)-2-amino-3-methoxypropan-1-ol. rsc.org This transformation is achieved through catalytic hydrogenation using Raney Nickel (Raney Ni), a catalyst based on a fine powder of a nickel-aluminium alloy. The reaction proceeds under a hydrogen gas atmosphere (100 psi) in methanol, with a few drops of acetic acid, yielding the final amino alcohol in nearly quantitative yield (>99%). rsc.org

Catalytic hydrogenation is also crucial for the ring-opening of aziridine precursors, which are closely related to the synthesis of substituted aminopropanols. For instance, the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline involves the catalytic hydrogenation of an aziridine intermediate. semanticscholar.orggrowingscience.com This step employs a transition metal loaded on activated carbon as the catalyst. semanticscholar.orggrowingscience.com The metals can be selected from palladium, platinum, rhodium, ruthenium, iridium, iron, or combinations thereof, typically at a concentration of 10-20 wt%. semanticscholar.orggrowingscience.com

Furthermore, copper(I)-catalyzed reactions, such as the azide-alkyne Huisgen cycloaddition (CuAAC), are used to elaborate aziridine precursors into more complex structures like 1,2,3-triazoles, which can then be converted to functionalized aminopropanes. beilstein-journals.orgresearchgate.net This "click chemistry" approach highlights the versatility of transition metal catalysis in building the aminopropane skeleton. beilstein-journals.orgresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions in Syntheses Related to this compound

| Reaction Type | Catalyst | Substrate | Product | Reference |

|---|---|---|---|---|

| Hydrogenation | Raney Ni | (S)-1-(1-hydroxy-3-methoxypropan-2-yl)hydrazine-1,2-dicarboxylate | (S)-2-amino-3-methoxypropan-1-ol | rsc.org |

| Aziridine Ring-Opening (Hydrogenation) | Pd, Pt, Rh, Ru, Ir, or Fe on Carbon | (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl) aziridine | (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline | semanticscholar.orggrowingscience.com |

| Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) | 2-(azidomethyl)aziridines and alkynes | 2-[(1,2,3-triazol-1-yl)methyl]aziridines | beilstein-journals.orgresearchgate.net |

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, offers a powerful strategy for asymmetric synthesis, minimizing metal contamination in the final product. For the synthesis of chiral this compound, proline and its derivatives have emerged as highly effective organocatalysts.

A notable example is the enantioselective synthesis of (+)-lacosamide, which utilizes (S)-2-amino-3-methoxypropan-1-ol as a key intermediate. rsc.org The synthesis starts with 3-methoxypropanal, which undergoes an asymmetric α-amination reaction catalyzed by L-proline. rsc.org This key step involves reacting the aldehyde with di-tert-butyl azodicarboxylate in the presence of a catalytic amount of L-proline (0.076 mmol for a 11.35 mmol scale reaction). rsc.org The reaction proceeds with high enantioselectivity (98.5% ee), establishing the crucial stereocenter at the C-2 position. The resulting N-protected amino aldehyde is then reduced in situ with sodium borohydride (B1222165) to yield the corresponding protected amino alcohol, which is subsequently deprotected and reduced to furnish (S)-2-amino-3-methoxypropan-1-ol. rsc.org This organocatalytic approach is lauded for its operational simplicity, high yields, and minimal use of transition metals. rsc.org

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained attention as "green" reaction media and catalysts due to their low volatility, high thermal stability, and tunable solvent properties. core.ac.ukgrowingscience.com While a direct synthesis of this compound in an ionic liquid is not prominently documented, the use of ILs to promote key reactions for synthesizing the broader class of β-amino alcohols is well-established.

A primary route to β-amino alcohols is the ring-opening of epoxides with amines (aminolysis). Ionic liquids have been shown to be excellent media and promoters for this transformation. growingscience.comcore.ac.uk For example, imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) can serve as the reaction medium for the aminolysis of both aryl and alkyl epoxides with arylamines. core.ac.uk These reactions proceed under neutral conditions and afford β-amino alcohols in excellent yields (80-97%) with high regioselectivity. core.ac.uk The ionic liquid acts as a polar medium that can activate the epoxide ring towards nucleophilic attack by the amine. core.ac.ukrsc.org

Task-specific ionic liquids, which have functional groups appended to the cation or anion, can also act as catalysts. rsc.orgmdpi.com For instance, task-specific acidic ionic liquids have been used to catalyze the synthesis of β-enaminolactones from β-amino alcohols and alkynoates, demonstrating their utility in transformations involving amino alcohol substrates. rsc.orgmdpi.com This suggests that a properly designed ionic liquid could catalyze the formation of this compound from appropriate precursors, such as methoxy-substituted epoxides and an ammonia (B1221849) source.

Table 2: Ionic Liquids in Reactions Relevant to β-Amino Alcohol Synthesis

| Ionic Liquid | Role | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| [bmim]BF₄ | Reaction Medium | Epoxide Aminolysis | High yield and regioselectivity, neutral conditions | core.ac.uk |

| [bmim]PF₆ | Reaction Medium | Epoxide Aminolysis | Green solvent alternative | core.ac.uk |

| Task-Specific Acidic IL | Catalyst | Tandem Hydroamination/Transesterification | High efficiency for reactions with amino alcohols | rsc.orgmdpi.com |

| [TBDH][TFE] | Catalyst | Three-component reaction of aminoethanols | Synergistic activation of substrates |

Optimization of Synthetic Conditions and Yields

Achieving high yields and purity is paramount in chemical synthesis. This requires careful optimization of reaction parameters and the use of effective isolation and purification techniques.

The optimization of reaction conditions is critical for maximizing the yield and stereoselectivity of this compound synthesis. Key parameters include temperature, pressure, solvent, and catalyst loading.

In the organocatalytic α-amination step using L-proline, temperature control is crucial. rsc.org The reaction is initiated at 0 °C, allowed to warm to room temperature (20 °C), and then cooled back to 0 °C for the subsequent reduction, ensuring control over the reaction rate and selectivity. rsc.org

For transition metal-catalyzed hydrogenations, both temperature and pressure are significant. The hydrogenation of the aziridine precursor to a related aminopropanol (B1366323) derivative is conducted at a temperature between 20 to 30 °C and a hydrogen pressure in the range of 30-50 psi for 1-3 hours. growingscience.com The choice of solvent is also vital, with alcohols like methanol, ethanol, or propanol (B110389), as well as solvents like ethyl acetate (B1210297) and chloroform, being effective. semanticscholar.orggrowingscience.com The catalyst loading is typically optimized to be between 10-20 wt% of transition metal on activated carbon to ensure an efficient reaction rate without excessive cost. semanticscholar.orggrowingscience.com

In the final work-up and isolation stages, pH control is often optimized. For instance, in the purification of (S)-2-aminopropan-1-ol from its hydrochloride salt, the pH is carefully adjusted to ~12 or ~14 using a strong base like NaOH to liberate the free amine before distillation.

After the synthesis is complete, isolating the target compound in high purity is essential, particularly for research applications where contaminants can interfere with subsequent steps or biological assays.

A common method for purifying this compound and its intermediates is silica (B1680970) gel column chromatography . rsc.org This technique separates compounds based on their polarity. In the synthesis of the N-acylated intermediate of lacosamide (B1674222), the product was purified on a silica gel (100-200 mesh) column using an ethyl acetate:hexane (3:7 v/v) solvent system to afford the pure white solid in 98% yield. rsc.org

Distillation is another key purification technique, especially when the product is a liquid. Following the liberation of (S)-2-aminopropan-1-ol from its salt, the product can be distilled. In one procedure, after adjusting the pH, the water is removed by distillation under reduced pressure (5 mbar). The remaining residue is then treated with methanol, filtered to remove precipitated salts like NaCl, and the methanol is evaporated to yield the purified product. In another variation, xylene is added to the aqueous mixture to aid in the distillative removal of the product.

Fractional distillation is employed when separating close-boiling isomers, such as 2-methoxypropan-1-ol (B75729) and 1-methoxypropan-2-ol, which is crucial when precise starting material purity is required. Standard work-up procedures often involve liquid-liquid extraction , where the reaction mixture is treated with an aqueous solution (e.g., saturated ammonium (B1175870) chloride) and extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under vacuum to provide the crude product for further purification. rsc.org

Chemical Transformations and Derivatization of 2 Amino 3 Methoxypropan 1 Ol

Reactivity Profile of Amino Alcohol and Ether Functionalities

Oxidation Reactions and Derived Products

The primary alcohol in 2-Amino-3-methoxypropan-1-OL is susceptible to oxidation. The nature of the resulting product depends on the oxidizing agent used.

Mild Oxidation: In the presence of mild oxidizing agents, the primary alcohol can be converted to an aldehyde, yielding 2-amino-3-methoxypropanal .

Strong Oxidation: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) under acidic conditions, will typically oxidize the primary alcohol completely to a carboxylic acid. This reaction would result in the formation of 2-amino-3-methoxypropanoic acid .

The amino group can complicate oxidation reactions, as it is also susceptible to oxidation and can be protonated in acidic media, which can affect reaction rates. Research on analogous structures has shown that electron-withdrawing groups can retard the rate of oxidation at an adjacent alcohol.

| Reagent Type | Example Reagent(s) | Primary Product |

| Mild Oxidizing Agent | Pyridinium chlorochromate (PCC) | 2-amino-3-methoxypropanal |

| Strong Oxidizing Agent | KMnO4, H2CrO4 | 2-amino-3-methoxypropanoic acid |

Reduction Pathways and Products

The functional groups within this compound—a primary alcohol, an ether, and a primary amine—are already in a reduced state. Therefore, the parent molecule itself is generally not reactive towards common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

However, reduction reactions are highly relevant for derivatives of this compound. For example, if the alcohol functionality is first oxidized to an aldehyde or ketone, it can then be reduced back to an alcohol. Similarly, synthetic routes to produce related chiral amino alcohols often employ the reduction of a ketone precursor in a process known as reductive amination. Studies have shown that amine dehydrogenases can be used for the reductive amination of ketones to produce chiral amines and amino alcohols, highlighting the biochemical pathways related to this class of compounds. frontiersin.orgwhiterose.ac.uk

| Starting Derivative | Reducing Agent | Product |

| 2-amino-3-methoxypropanal | NaBH4 | This compound |

| 1-methoxypropan-2-one (related precursor) | Amine Dehydrogenase, NH3 | (S)-1-methoxypropan-2-amine frontiersin.orgwhiterose.ac.uk |

Nucleophilic Substitution Reactions

The chemical structure of this compound allows it to participate in nucleophilic substitution reactions in two primary ways:

Amino Group as Nucleophile: The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. It can react with electrophiles, such as alkyl halides, to form secondary or tertiary amines.

Hydroxyl Group Substitution: The hydroxyl group is a poor leaving group. However, it can be converted into a good leaving group (e.g., by protonation in acidic conditions to form -OH2+ or by converting it to a tosylate). Once converted, the carbon atom becomes susceptible to attack by other nucleophiles.

The synthesis of structurally related amino alcohols and their derivatives often relies on nucleophilic substitution pathways. For instance, research has detailed the preparation of various anti-2-amino-3-aryl-3-methoxypropan-1-ols through the ring-opening of aziridine (B145994) intermediates by alcohol nucleophiles, demonstrating the utility of these reactions in stereoselective synthesis. beilstein-journals.org

Synthesis of Advanced Derivatives for Research Purposes

The functional handles on this compound make it a valuable starting material for creating a diverse range of derivatives for chemical and biological research.

Amidation and Acylation Reactions

Both the amino and hydroxyl groups can undergo acylation, which is the addition of an acyl group (R-C=O).

Amidation: The primary amine reacts readily with acylating agents like acid chlorides or anhydrides to form stable amide bonds. This is a common method for protecting the amino group or for building more complex molecules. The resulting products are N-acylated derivatives.

Esterification: The primary alcohol can be acylated to form an ester. This reaction is typically carried out by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, or more efficiently with an acid chloride or anhydride.

These reactions are fundamental in peptide synthesis and the creation of ester- and amide-containing bioactive molecules. organic-chemistry.org

| Reactant | Reagent | Product Type |

| Amino Group | Acetyl Chloride (CH3COCl) | N-(1-hydroxy-3-methoxypropan-2-yl)acetamide |

| Hydroxyl Group | Acetic Anhydride ((CH3CO)2O) | 2-amino-3-methoxypropyl acetate (B1210297) |

Formation of Azomethine Derivatives

Primary amines, such as the one in this compound, react with aldehydes or ketones to form azomethines, more commonly known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).

The formation of an azomethine derivative can be a crucial step in the synthesis of more complex molecules and is also used to create ligands for metal catalysis. While specific studies on azomethine derivatives of this compound are not extensively detailed, the reaction is a predictable and standard transformation for primary amines.

| Reactant | General Reagent (R1, R2 = H, alkyl, aryl) | Product Class |

| This compound | Aldehyde (R1-CHO) or Ketone (R1-CO-R2) | Azomethine (Schiff Base) |

Heterocyclic Compound Formation

While this compound is a versatile building block, its direct use in the one-step synthesis of common heterocycles like oxazolines, morpholines, or piperazinones is not extensively documented in the available literature. However, the general reactivity of 1,2-amino alcohols provides a framework for its potential applications in forming such heterocyclic systems.

For instance, the synthesis of oxazolines typically involves the cyclization of a β-amino alcohol with a carboxylic acid or its derivatives. This can be achieved through a dehydrative cyclization of an intermediate N-(2-hydroxyethyl)amide, often promoted by acid catalysts like triflic acid. This process is known to proceed with an inversion of stereochemistry at the hydroxyl-bearing carbon. thieme-connect.com Another common method is the reaction of an amino alcohol with a nitrile, which can be catalyzed by copper-NHC complexes. lookchem.com

The formation of morpholines from 1,2-amino alcohols can be accomplished through various synthetic strategies. One approach involves the reaction with ethylene (B1197577) sulfate. beilstein-journals.org Another method is the photocatalytic coupling of silicon amine protocol (SLAP) reagents, derived from amino alcohols, with aldehydes. uni-duesseldorf.de These methods provide pathways to substituted morpholines, and while not specifically demonstrated with this compound, they represent potential routes to corresponding heterocyclic structures.

Piperazinones are another class of heterocycles that can be synthesized from amino alcohol precursors. Biocatalytic approaches, such as the transamination of an N-(2-oxopropyl) amino acid ester followed by spontaneous cyclization, have been developed for the synthesis of optically active piperazinones. researchgate.net The Bargellini reaction, involving the interaction of a 1,2-diamine with a ketone in the presence of a strong base and chloroform, also leads to the formation of piperazinones. mdpi.com

A notable application of a derivative of the title compound is in the synthesis of triazoles . For example, anti-2-amino-3-aryl-3-methoxypropan-1-ols, which are structurally related to this compound, have been prepared from aziridine precursors. These aziridines, in turn, can be converted to 1,2,3-triazoles through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgresearchgate.net

Mechanistic Investigations of this compound Reactions

The reactions involving this compound and its derivatives are often characterized by specific mechanistic pathways that dictate the stereochemical and regiochemical outcomes.

Elucidation of Reaction Mechanisms

A key reaction that sheds light on the mechanistic aspects related to the this compound structure is the synthesis of its aryl derivatives from trans-2-aryl-3-(hydroxymethyl)aziridines. The reaction of these aziridines with methanol (B129727) proceeds via a regio- and stereoselective ring-opening. beilstein-journals.org The mechanism is described as an SN2-type reaction where the nucleophile (methanol) attacks the C2 carbon of the aziridine ring. This is driven by the benzylic stabilization of the developing positive charge in the transition state. researchgate.netbeilstein-journals.org

In a similar vein, the acid-catalyzed ring-opening of these aziridines with water to form the corresponding diols also proceeds through a regio- and stereospecific SN2 mechanism. beilstein-journals.org

The formation of oxazolines from β-amino alcohols via dehydrative cyclization of an N-(2-hydroxyethyl)amide under acidic conditions, such as with triflic acid, involves the activation of the alcohol as a leaving group. This allows for intramolecular nucleophilic attack by the amide oxygen, leading to the formation of the oxazoline (B21484) ring and the elimination of water. thieme-connect.com

Stereochemical Control and Regioselectivity in Transformations

The stereochemical and regiochemical outcomes of reactions involving this compound and its precursors are critical for their application in asymmetric synthesis.

The synthesis of anti-2-amino-3-aryl-3-methoxypropan-1-ols from trans-2-aryl-3-(hydroxymethyl)aziridines is a prime example of high stereochemical and regiochemical control. The reaction is highly regioselective, with the nucleophilic attack of methanol occurring exclusively at the benzylic C2 position of the aziridine ring. This is attributed to the stabilization of the partial positive charge at the benzylic carbon in the SN2 transition state. The reaction is also stereospecific, resulting in the anti configuration of the product. researchgate.netbeilstein-journals.org

Similarly, the acid-catalyzed ring-opening of these trans-aziridines with water to produce anti-2-amino-1-arylpropan-1,3-diols is also regio- and stereospecific. beilstein-journals.org

In the context of heterocyclic synthesis, the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines is reported to proceed with inversion of the α-hydroxyl stereochemistry. thieme-connect.com This indicates that the reaction follows a pathway where the alcohol is converted into a good leaving group, and the subsequent intramolecular cyclization occurs via an SN2-type mechanism at the chiral center.

A significant application showcasing the importance of stereocontrol is the enantioselective synthesis of the anti-epileptic drug (+)-lacosamide. In one synthetic route, (S)-2-amino-3-methoxypropan-1-ol is a key intermediate. The synthesis proceeds through a series of steps including N-acetylation, oxidation of the primary alcohol to a carboxylic acid, and finally amidation with benzylamine. jetir.org The stereochemical integrity of the chiral center in this compound is maintained throughout the synthesis, leading to the desired (R)-enantiomer of lacosamide (B1674222) with high enantiomeric excess. lookchem.comjetir.org

Role As a Chiral Building Block in Complex Molecular Architectures

Application in Stereoselective Synthesis of Bioactive Compounds

The unique structural features of 2-amino-3-methoxypropan-1-ol make it a valuable tool in the stereoselective synthesis of a variety of bioactive compounds. researchgate.net Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. This is particularly important when synthesizing molecules for biological applications, as different stereoisomers can have vastly different effects in the body.

Chiral amino alcohols, including derivatives of this compound, are key components in the synthesis of many pharmaceutical drugs. ucl.ac.ukresearchgate.net They serve as versatile intermediates, which are molecules that are themselves products of a reaction and are then used as starting materials for the next step in a multi-step synthesis. For instance, (S)-1-Methoxy-2-propanamine, a related compound, is an intermediate in the production of various pharmaceuticals and agrochemicals. ontosight.ai The synthesis of vicinal amino alcohols, which have adjacent amino and alcohol groups, is of particular interest in creating precursors for a wide range of bioactive molecules. nih.gov

The synthesis of these intermediates often involves highly selective methods. For example, research has demonstrated the one-pot stereoselective synthesis of 1,2-amino alcohol derivatives from common β-hydroxy amino acids. nih.gov Furthermore, biocatalytic methods using enzymes like transaminases and ene-reductases are being developed to produce chiral amino alcohols in a more sustainable and efficient manner. ucl.ac.uk These enzymatic cascades allow for the creation of diastereomerically enriched amino alcohols, which are valuable synthons for bioactive pharmaceuticals. ucl.ac.uk

A related compound, 1-chloro-3-methoxy-2-propanol, serves as a key intermediate in the synthesis of O-Methylganciclovir, an antiviral agent. lookchem.com This highlights the role of such methoxy-containing propanol (B110389) derivatives in developing new therapeutic agents. Similarly, (S)-2-Amino-3-methoxypropanoic acid is utilized in the asymmetric synthesis of L-aromatic amino acids. lookchem.com

Table 1: Examples of Bioactive Compounds and Intermediates Derived from or Related to this compound

| Compound/Intermediate | Application/Significance | Reference |

| (S)-1-Methoxy-2-propanamine | Intermediate for pharmaceuticals and agrochemicals | ontosight.ai |

| Vicinal Amino Alcohols | Precursors for a wide range of bioactive molecules | nih.gov |

| O-Methylganciclovir | Antiviral agent | lookchem.com |

| L-Aromatic Amino Acids | Synthesized using (S)-2-Amino-3-methoxypropanoic acid | lookchem.com |

| anti-2-amino-3-aryl-3-methoxypropan-1-ols | Prepared through elaboration of trans-4-aryl-3-chloro-β-lactams | researchgate.net |

A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Due to their inherent chirality, amino alcohols derived from compounds like this compound can serve as effective chiral auxiliaries. researchgate.net These auxiliaries guide the formation of a specific stereoisomer, and are then typically removed from the molecule once their purpose is served. wikipedia.org

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. For example, various chiral auxiliaries, such as oxazolidinones and camphorsultam, have been successfully employed to induce stereoselectivity in a range of chemical transformations, including alkylation reactions and Michael additions. wikipedia.org While specific examples detailing the use of this compound itself as a chiral auxiliary are not prevalent in the provided search results, the structural similarity to other effective chiral amino alcohols suggests its potential in this area. frontiersin.org

Integration into Polymeric Structures and Material Science Research

The functional groups present in this compound, namely the amino and hydroxyl groups, make it a candidate for integration into polymeric structures. smolecule.com Polymers are large molecules composed of repeating subunits, and the properties of a polymer can be tailored by the choice of its constituent monomers. The incorporation of chiral units like this compound could impart specific properties to the resulting polymer, such as chirality-dependent recognition or catalytic activity.

The field of polymer science is increasingly focused on creating functional polymers with well-defined architectures. researchgate.net Block copolymers, which consist of two or more different polymer chains linked together, can self-assemble into a variety of nanostructures. researchgate.net The incorporation of functional monomers, potentially including derivatives of this compound, into these block copolymers could lead to new materials with applications in nanotechnology and biomedicine. researchgate.net For instance, the development of bio-based polymers from renewable resources is a significant area of research, and functionalized molecules derived from biomass could be used as monomers. researchgate.net

While direct research on the integration of this compound into polymers is not extensively detailed in the provided search results, the general principles of polymer chemistry suggest its potential as a functional monomer or as a modifying agent for existing polymers.

Design and Synthesis of Ligands and Catalysts Based on this compound Scaffolds

The structure of this compound makes it an attractive scaffold for the design and synthesis of chiral ligands and catalysts. uni-duesseldorf.de In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Chiral ligands are crucial for asymmetric catalysis, where a small amount of a chiral catalyst can be used to produce large quantities of a single enantiomer of a product.

Amino alcohols are a well-known class of chiral ligands that have been successfully used in a variety of asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes. researchgate.net The effectiveness of these ligands often depends on the specific arrangement of the amino and hydroxyl groups, which can coordinate to a metal center and create a chiral environment around the reactive site.

For example, 3-amino-3-phenylpropionamide derivatives have been developed as ligands for the mu opioid receptor. nih.gov While not a direct application in catalysis, this demonstrates the use of similar amino-containing scaffolds in designing molecules with specific binding properties. The development of enzyme cascades for the synthesis of chiral vicinal amino alcohols further highlights the importance of these structures as building blocks for valuable chemical entities. uni-duesseldorf.de

Stereochemical Investigations and Conformational Analysis

Enantiomeric Purity Determination and Control in Synthesis

The control of stereochemistry is paramount in the synthesis of chiral molecules like 2-Amino-3-methoxypropan-1-ol. Achieving high enantiomeric purity is a critical goal, often pursued through biocatalytic methods that offer high selectivity under mild conditions.

Detailed research into the synthesis of closely related chiral amino alcohols has demonstrated the efficacy of amine dehydrogenases (AmDHs) in achieving high enantioselectivity. frontiersin.orgwhiterose.ac.uk Specifically, wild-type AmDHs have been successfully used for the asymmetric synthesis of various hydroxylated and unfunctionalized small 2-aminoalkanes. frontiersin.orgresearchgate.net In the biocatalytic reductive amination of 1-methoxypropan-2-one to produce the analogous compound (S)-1-methoxypropan-2-amine, conversions can be high, with enantiomeric excess (ee) values reaching up to 98.1%. frontiersin.orgresearchgate.net Enzymes such as CfusAmDH, MsmeAmDH, and MicroAmDH have shown remarkable efficiency and stereoselectivity in these transformations. frontiersin.org

The determination of enantiomeric purity is a critical step following synthesis. nih.gov Chiral high-performance liquid chromatography (HPLC) is a standard and effective technique for this purpose. googleapis.combeilstein-journals.org For instance, the enantiomeric excess of derivatives of this compound can be precisely measured using chiral HPLC systems equipped with a suitable detector. googleapis.com More advanced methods, such as chiral HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS), provide rapid and accurate determination of amino acid chiral purity after hydrolysis, a technique applicable to peptide analysis that underscores the power of modern analytical methods. nih.gov

| Enzyme | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| CfusAmDH | 50 | 63.9 | 97.4 | frontiersin.org |

| MsmeAmDH | 50 | 56.5 | 98.1 | frontiersin.org |

| MicroAmDH | 50 | 78.4 | 98.1 | frontiersin.org |

| MATOUAmDH2 | 50 | 30.0 | 90.4 | frontiersin.org |

Conformational Preferences and Intramolecular Interactions

The three-dimensional structure of this compound is not static but exists as an equilibrium of different conformers. The preference for certain conformations is largely dictated by stabilizing intramolecular interactions, particularly hydrogen bonding.

For 1,3-amino alcohols, which are structurally analogous to this compound, the most stable conformation is one that facilitates an intramolecular hydrogen bond (IHB) between the hydroxyl group (donor) and the amino group (acceptor). researchgate.net This interaction leads to the formation of a stable pseudo-six-membered ring. researchgate.net Quantum chemistry calculations and experimental studies on molecules like 3-aminopropan-1-ol confirm that conformers with an O-H···N hydrogen bond are energetically favored, especially in the gas phase or in non-polar solvents. researchgate.net This intramolecular hydrogen bond is a significant factor in stabilizing the gauche form of the molecule. researchgate.net The strength of this interaction is more pronounced in 1,3-amino alcohols compared to their 1,2-amino alcohol counterparts, as inferred from spectroscopic studies. researchgate.net

Spectroscopic techniques are indispensable tools for elucidating the conformational preferences of molecules like this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational calculations, provide detailed information about intramolecular interactions.

IR spectroscopy is particularly sensitive to hydrogen bonding. In studies of similar amino alcohols, the presence of multiple conformers is indicated by distinct signals in the O-H stretching region of the vibrational spectrum. researchgate.net A high-frequency absorption band corresponds to the stretching of a "free" hydroxyl group that is not involved in a hydrogen bond. researchgate.net Conversely, the formation of an intramolecular O-H···N bond results in a significant red-shift (a shift to a lower frequency) of the OH-stretching band, which is a hallmark of hydrogen bond formation. researchgate.netresearchgate.net For example, gas-phase IR spectra of 3-aminopropan-1-ol show a larger red shift compared to 2-aminoethanol, suggesting a stronger hydrogen bond in the 1,3-amino alcohol. researchgate.net

NMR spectroscopy, including advanced 2D techniques like COSY, HSQC, and HMBC, is crucial for complete structural assignment of complex organic molecules and their derivatives, confirming connectivity and providing insights into their stereochemistry. acs.org For related compounds, ¹H and ¹³C NMR spectra are used to confirm successful synthesis and to resolve the stereochemical outcomes of reactions. acs.orggoogle.com

| Compound Type | OH Group State | Approximate OH Stretching Frequency (cm⁻¹) | Observation | Reference |

|---|---|---|---|---|

| 1,3-Amino Alcohols | Free OH | ~3675 | Weak absorption, indicates conformers with no IHB. | researchgate.net |

| 1,3-Amino Alcohols | Intramolecular H-Bonded (O-H···N) | Lower frequency (red-shifted) | Indicates a stable, H-bonded conformer. The shift is larger than in 1,2-amino alcohols. | researchgate.net |

| 2-Aminoethanol | Intramolecular H-Bonded (O-H···N) | Significant red-shift | Evidence of intramolecular hydrogen bonding. | researchgate.net |

Stereoelectronic Effects in this compound Derivatives

Stereoelectronic effects, which describe the influence of orbital alignment on molecular structure and reactivity, are critical in understanding the behavior of this compound and its derivatives. The oxygen atom, with its lone pairs and polar C-O bond, is a central element of stereoelectronic control. rsc.org

The conformational preference for the structure stabilized by an O-H···N intramolecular hydrogen bond is a direct consequence of stereoelectronic effects. This hydrogen bond not only provides thermodynamic stability but also restricts the conformation of the molecule, which can influence its binding to biological targets. nih.gov The stability of the gauche conformer in polar solvents is attributed to the gauche effect, another key stereoelectronic interaction. researchgate.net

Furthermore, the oxygen lone pairs can engage in hyperconjugative interactions with adjacent anti-bonding orbitals (e.g., σ* C-C or σ* C-H). This "negative hyperconjugation" is a stabilizing interaction where the lone pair donates electron density into the antibonding orbital. rsc.org The strength of these interactions is highly dependent on the dihedral angle between the donor lone pair and the acceptor orbital, thus influencing conformational preferences. In derivatives, perturbations such as hydrogen bonding to the oxygen atom can increase its electron-donating ability, enhancing these stereoelectronic effects and potentially altering the reactivity of adjacent bonds. rsc.org

Computational and Theoretical Studies of 2 Amino 3 Methoxypropan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of 2-Amino-3-methoxypropan-1-ol. These methods provide a theoretical framework to predict molecular properties that are often difficult to measure experimentally.

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) has been employed to investigate the molecular structure and reactivity of amino alcohols, including derivatives and analogues of this compound. mdpi.com DFT calculations are instrumental in optimizing molecular geometries, determining stable conformations, and predicting vibrational frequencies. researchgate.netresearchgate.net For instance, DFT has been used to support experimental findings in the synthesis of β-amino alcohols, helping to propose reaction pathways. These calculations can reveal the interplay of steric and electronic effects that govern the formation of specific products.

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been utilized to analyze the electronic structure of related amino alcohols. researchgate.netresearchgate.net These calculations provide a detailed picture of electron distribution and orbital interactions within the molecule. For example, in studies of similar amino alcohols like 2-aminoethanol and 3-aminopropanol, ab initio calculations have been crucial in identifying the most stable conformers and understanding the nature of intramolecular hydrogen bonds. researchgate.net

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations have been used to explore the conformational landscape of amino alcohols in different environments. mdpi.comresearchgate.net These simulations provide insights into the dynamic behavior of the molecule, including the stability of intramolecular hydrogen bonds in various solvents. researchgate.net For amino alcohols, MD simulations can reveal the predominance of certain conformers, which is crucial for understanding their chemical and biological activity. researchgate.net

In Silico Modeling for Enzyme-Substrate Interactions

In silico modeling plays a vital role in understanding how molecules like this compound and its analogues interact with enzymes. frontiersin.orgwhiterose.ac.ukwhiterose.ac.uk Docking studies, a key component of in silico modeling, have been used to predict the binding orientation of substrates within the active site of enzymes like amine dehydrogenases. frontiersin.orgwhiterose.ac.ukwhiterose.ac.uk These models help to explain the enantioselectivity observed in biocatalytic reactions and guide protein engineering efforts to improve enzyme function. frontiersin.org For example, modeling has provided preliminary explanations for how enzymes discriminate between similar-sized substituents in the synthesis of chiral amines. frontiersin.orgwhiterose.ac.ukwhiterose.ac.uk

Prediction of Spectroscopic Signatures and Validation

Computational methods are powerful tools for predicting spectroscopic signatures, which can then be validated against experimental data. mdpi.comresearchgate.net Theoretical calculations of NMR and IR spectra, often using DFT methods, aid in the structural elucidation of newly synthesized compounds. epstem.net For related amino alcohols, calculated vibrational frequencies have been compared with experimental gas-phase IR spectra to identify different conformers and analyze intramolecular interactions. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are increasingly used in Structure-Activity Relationship (SAR) studies to understand how the chemical structure of a compound influences its biological activity. researchgate.net For derivatives of 2-amino-3-arylpropan-1-ols, SAR studies have suggested that features like the presence of a chlorinated aromatic ring can contribute to their antiplasmodial activity. researchgate.net While detailed computational SAR studies specifically on this compound are not extensively documented in the provided results, the methodologies are well-established for analogous compounds. These studies are crucial for the rational design of new molecules with enhanced biological activities.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic methods for 2-Amino-3-methoxypropan-1-ol and its derivatives often involve multi-step processes. For instance, one approach involves the elaboration of trans-4-aryl-3-chloro-β-lactams to produce anti-2-amino-3-aryl-3-methoxypropan-1-ols. researchgate.netbeilstein-journals.orgbeilstein-journals.org Another method starts from the regio- and stereoselective conversion of trans-2-aryl-3-(hydroxymethyl)aziridines by heating in methanol (B129727). beilstein-journals.orgbeilstein-journals.org While effective, these routes can be resource-intensive.

Exploration of Novel Catalytic Applications

The presence of both a primary amine and a primary alcohol makes this compound an attractive candidate as a ligand in catalysis. Amino alcohols are known to be effective ligands in various catalytic organic reactions. Future investigations could explore its application in asymmetric synthesis, where chiral ligands are essential for producing enantiomerically pure compounds.

Furthermore, derivatives of this compound could be employed as catalysts themselves. For example, the development of ionic liquids derived from this compound could open up new possibilities in catalysis, offering benefits such as ease of separation and recyclability. researchgate.net Research into its potential to catalyze reactions like aldol (B89426) condensations, Michael additions, or other carbon-carbon bond-forming reactions could reveal new and efficient catalytic systems.

Advanced Derivatization for Emerging Fields

The functional groups of this compound provide ample opportunities for derivatization, leading to novel compounds with tailored properties for emerging fields. For example, its derivatives could be explored as building blocks for pharmaceuticals. The aminopropane backbone is a known template for antimalarial agents, and structural analogues of this compound could be synthesized and screened for biological activity. beilstein-journals.orgbeilstein-journals.org

In materials science, derivatives of this compound could be used to create new polymers, surfactants, or cosmetic ingredients. smolecule.comaablocks.com The ability to modify both the amino and hydroxyl groups allows for the fine-tuning of properties such as solubility, polarity, and reactivity, making it a versatile scaffold for designing functional molecules.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent | Potential Product Class |

| N-Acylation | Acid chloride/anhydride | Amides |

| N-Alkylation | Alkyl halide | Secondary/tertiary amines |

| O-Acylation | Acid chloride/anhydride | Esters |

| O-Alkylation | Alkyl halide | Ethers |

| Schiff Base Formation | Aldehyde/ketone | Imines |

Deeper Mechanistic Understanding through Advanced Spectroscopic Techniques

A thorough understanding of the conformational preferences and intramolecular interactions of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques, such as high-resolution NMR spectroscopy and computational modeling, can provide detailed insights into its three-dimensional structure and the interplay between its functional groups.

Studies on similar amino alcohols, like 2-aminoethanol and 3-aminopropanol, have revealed the presence of intramolecular hydrogen bonding, which significantly influences their properties. researchgate.net Similar investigations on this compound could elucidate the dominant conformers in different environments and provide a basis for understanding its chemical behavior. Mass spectrometry can also be a powerful tool for studying reaction mechanisms involving this compound. purdue.edu

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the discovery and development of new molecules. nih.gov These computational tools can be applied to predict the properties of novel derivatives of this compound, guiding synthetic efforts toward compounds with desired characteristics. arxiv.orgumanitoba.ca

AI can also be used to design more efficient synthetic routes by analyzing vast reaction databases and identifying optimal reaction conditions. nih.gov For example, ML models could be trained to predict the outcomes of different catalytic systems for the synthesis of this compound, saving time and resources in the laboratory. The integration of AI into the research and development process for this compound has the potential to significantly accelerate innovation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-methoxypropan-1-OL, and how can enantiomeric purity be ensured?

- Methodological Answer :

- Chiral Synthesis : Use enantiomerically pure starting materials (e.g., (S)-epichlorohydrin) or employ asymmetric catalysis to introduce stereochemistry. For hydrochloride derivatives, acid-mediated ring-opening of epoxides with amines can yield high enantiomeric excess .

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or chiral column chromatography can isolate the desired enantiomer. Monitor purity via polarimetry or chiral HPLC .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm methoxy and amino group positions. Compare chemical shifts with computational models (e.g., density functional theory) .

- Chromatography : HPLC with UV detection (210–220 nm) or LC-MS to assess purity (>97%) and detect byproducts (e.g., unreacted precursors or oxidation derivatives) .

- Elemental Analysis : Verify molecular formula (CHNO) via combustion analysis or high-resolution mass spectrometry .

Q. What solvent systems are optimal for stabilizing this compound in solution?

- Methodological Answer :

- Use polar aprotic solvents (e.g., DMSO, DMF) to prevent proton exchange at the amino group. For aqueous studies, buffer at pH 6–8 to avoid decomposition of the methoxy moiety. Monitor stability via time-resolved NMR .

Advanced Research Questions

Q. How can contradictions in reported reactivity data (e.g., nucleophilic vs. electrophilic behavior) be resolved?

- Methodological Answer :

- Controlled Reactivity Studies : Systematically vary reaction conditions (temperature, solvent polarity, catalyst loading). For example, in alkylation reactions, compare outcomes in THF (low polarity) vs. acetonitrile (high polarity) to isolate solvent effects .

- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates under conflicting conditions. Correlate with computational simulations of transition states .

Q. What experimental designs are suitable for studying the compound’s interactions with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize proteins (e.g., enzymes or receptors) on sensor chips and measure binding affinity (K) of this compound in real time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions with DNA or lipid bilayers .

Q. How can researchers assess the compound’s stability under physiological conditions for drug development?

- Methodological Answer :

- Simulated Physiological Media : Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS and compare with accelerated stability studies (40°C/75% relative humidity) .

- Metabolic Stability : Use liver microsome assays to evaluate susceptibility to cytochrome P450 enzymes .

Q. What strategies mitigate racemization during derivatization (e.g., acylations or sulfonations)?

- Methodological Answer :

- Low-Temperature Reactions : Conduct acylations at 0–4°C to minimize thermal racemization. Use bulky protecting groups (e.g., tert-butoxycarbonyl) to sterically hinder the chiral center .

- Enzymatic Catalysis : Employ lipases or proteases with enantioselectivity to retain configuration during derivatization .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Cross-Validation : Compare data with independent sources (e.g., NIST Chemistry WebBook for reference spectra) .

- Crystallography : Perform single-crystal X-ray diffraction to resolve ambiguity in molecular conformation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.